molecular formula C8H6LiN3O2 B2748059 Lithium 3-methyl-3H-imidazo[4,5-b]pyridine-2-carboxylate CAS No. 2197052-88-1

Lithium 3-methyl-3H-imidazo[4,5-b]pyridine-2-carboxylate

Cat. No.: B2748059
CAS No.: 2197052-88-1
M. Wt: 183.1
InChI Key: CZWSBCAGCJDFJE-UHFFFAOYSA-M
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Description

Lithium 3-methyl-3H-imidazo[4,5-b]pyridine-2-carboxylate: is a chemical compound that belongs to the class of imidazopyridines This compound features a fused heterocyclic ring system, which is structurally similar to purines Imidazopyridines are known for their diverse biological activities and potential therapeutic applications

Scientific Research Applications

Chemistry: In chemistry, lithium 3-methyl-3H-imidazo[4,5-b]pyridine-2-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for designing new compounds with potential biological activities .

Biology and Medicine: The compound has shown potential in biological and medicinal research. Imidazopyridine derivatives are known to act as GABA A receptor agonists, proton pump inhibitors, and aromatase inhibitors. They also exhibit anti-inflammatory, anticancer, and antimicrobial activities .

Industry: In the industrial sector, this compound can be used in the development of new materials and pharmaceuticals. Its ability to influence various cellular pathways makes it a promising candidate for drug development.

Future Directions

The interest in imidazopyridines arises from their diverse biological activity . The information summarized in this review may be useful in the design and development of methods for the synthesis of functional derivatives of imidazopyridines and pyridopyrazines, which are prospective heterocyclic compounds for use in the search for new biologically active substances .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of imidazo[4,5-b]pyridine derivatives, including lithium 3-methyl-3H-imidazo[4,5-b]pyridine-2-carboxylate, typically involves condensation-dehydration reactions. One common method involves the reaction of pyridine-2,3-diamine with carboxylic acids or their equivalents under oxidative conditions. Another approach is the Michael addition of 1-methyl-1H-imidazol-4-amine to fumaric or maleic acid, followed by intramolecular cyclization .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The use of catalysts and controlled reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: Lithium 3-methyl-3H-imidazo[4,5-b]pyridine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups on the imidazopyridine ring.

    Substitution: Substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce various alkyl or aryl groups.

Comparison with Similar Compounds

Uniqueness: Lithium 3-methyl-3H-imidazo[4,5-b]pyridine-2-carboxylate is unique due to its specific structural configuration and the presence of the lithium ion. This combination enhances its solubility and bioavailability, making it a valuable compound for various applications.

Properties

IUPAC Name

lithium;3-methylimidazo[4,5-b]pyridine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O2.Li/c1-11-6-5(3-2-4-9-6)10-7(11)8(12)13;/h2-4H,1H3,(H,12,13);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZWSBCAGCJDFJE-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].CN1C2=C(C=CC=N2)N=C1C(=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6LiN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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